

An In-depth Technical Guide to 4-Heptylcyclohexanone

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Compound of Interest

Compound Name: 4-Heptylcyclohexanone

Cat. No.: B1338795

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Abstract

4-Heptylcyclohexanone is a substituted cyclic ketone of significant interest, primarily recognized for its utility in the fragrance and flavor industries.^[1] Its molecular structure, comprising a cyclohexanone ring and a C7 alkyl chain, imparts a unique combination of lipophilicity and chemical reactivity. This document provides a comprehensive technical overview of **4-Heptylcyclohexanone**, including its physicochemical properties, established applications, a validated synthesis protocol, detailed spectral analysis for structural confirmation, and essential safety and handling guidelines. The methodologies and claims presented herein are grounded in established chemical principles and supported by authoritative references to ensure scientific integrity and practical utility for professionals in chemical research and development.

Physicochemical Properties and Molecular Structure

4-Heptylcyclohexanone (CAS No: 16618-75-0) is a C13 aliphatic ketone. The core of its structure is a six-membered carbon ring containing a ketone functional group, with a heptyl group attached at the fourth carbon position relative to the carbonyl. This structure results in a molecule with moderate polarity and a significant nonpolar character, influencing its solubility and physical state.

Molecular Diagram

The following diagram illustrates the 2D chemical structure of **4-Heptylcyclohexanone**.

Caption: 2D Structure of **4-Heptylcyclohexanone**.

Quantitative Data Summary

The key physicochemical properties of **4-Heptylcyclohexanone** are summarized in the table below for quick reference.

Property	Value	Source(s)
Molecular Formula	C ₁₃ H ₂₄ O	[1]
Molecular Weight	196.33 g/mol	[1][2]
CAS Number	16618-75-0	[1][2]
Boiling Point	118-120 °C (at 5 Torr)	[2]
LogP (Octanol/Water)	4.106	[2]
Physical State	Liquid	[3] (by analogy)
Storage Condition	Room temperature, dry	[1]

Applications in Industry and Research

The primary application of **4-Heptylcyclohexanone** lies within the fragrance industry. Its stable ketone structure and low volatility contribute to its use in a variety of consumer products.[1]

- **Scent Profile:** It contributes to floral, woody, and musky scent profiles in perfumes and other scented goods.[1]
- **Aroma Fixative:** Due to its low volatility, it serves as an effective fixative, enhancing the longevity of more volatile scent components in formulations like soaps, detergents, lotions, and fine fragrances.[1]
- **Chemical Intermediate:** The cyclohexanone moiety serves as a versatile scaffold in organic synthesis, making it a useful intermediate for producing more complex molecules that require this stable ring structure.[1]

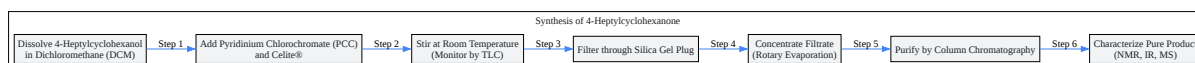
While it has been explored in flavoring applications for subtle background notes, this use is limited and requires careful safety evaluation.[1]

Synthesis Protocol: Oxidation of 4-Heptylcyclohexanol

The most direct and widely applicable method for synthesizing 4-substituted cyclohexanones is the oxidation of the corresponding secondary alcohol, 4-substituted cyclohexanol.[4][5] This approach offers high selectivity and yield. The precursor, 4-Heptylcyclohexanol, can be readily synthesized via the Grignard reaction of heptylmagnesium bromide with 1,4-cyclohexanedione monoethylene ketal, followed by deprotection and reduction, or via catalytic hydrogenation of 4-heptylphenol.

The following protocol details a reliable oxidation method using pyridinium chlorochromate (PCC), a standard and effective reagent for converting secondary alcohols to ketones with minimal over-oxidation.

Experimental Workflow Diagram



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Caption: Workflow for the oxidation of 4-Heptylcyclohexanol to **4-Heptylcyclohexanone**.

Step-by-Step Methodology

Materials:

- 4-Heptylcyclohexanol
- Pyridinium chlorochromate (PCC)

- Celite® (diatomaceous earth)
- Dichloromethane (DCM), anhydrous
- Silica gel (for filtration and chromatography)
- Hexane and Ethyl Acetate (for chromatography)
- Standard laboratory glassware, magnetic stirrer, rotary evaporator

Protocol:

- **Reaction Setup:** In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 1.0 equivalent of 4-Heptylcyclohexanol in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.
- **Reagent Addition:** To the stirred solution, add a small amount of Celite® followed by the portion-wise addition of PCC (approximately 1.5 equivalents). The Celite® helps prevent the formation of a dense, tarry precipitate.
 - **Causality Insight:** PCC is a mild oxidizing agent that selectively converts secondary alcohols to ketones. Using it in slight excess ensures the complete conversion of the starting material. Anhydrous conditions are crucial as water can interfere with the reagent.
- **Reaction Monitoring:** Allow the reaction mixture to stir at room temperature. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system. The disappearance of the starting alcohol spot and the appearance of a new, less polar product spot (the ketone) indicates reaction completion, typically within 2-4 hours.
- **Workup and Filtration:** Upon completion, dilute the reaction mixture with additional DCM. Prepare a short plug of silica gel in a fritted funnel and pour the reaction mixture through it to filter off the chromium salts and Celite®. Wash the plug thoroughly with DCM to ensure all product is collected.
 - **Self-Validation:** This filtration step is critical for removing the inorganic byproducts of the oxidation, which is a primary purification step.

- **Concentration:** Combine the filtrates and concentrate the solution under reduced pressure using a rotary evaporator to yield the crude product as an oil.
- **Purification:** Purify the crude oil using flash column chromatography on silica gel. Elute with a gradient of hexane and ethyl acetate (e.g., starting from 100% hexane and gradually increasing to 5-10% ethyl acetate in hexane). Collect the fractions containing the pure product, identified by TLC.
- **Final Characterization:** Combine the pure fractions and remove the solvent under reduced pressure to yield **4-Heptylcyclohexanone**. Confirm the structure and purity using spectroscopic methods as detailed in the next section.

Structural Elucidation by Spectroscopy

Spectroscopic analysis is essential for verifying the identity and purity of the synthesized **4-Heptylcyclohexanone**. While a public database spectrum for this specific molecule is not readily available, its structure can be confidently predicted based on well-established principles of NMR, IR, and Mass Spectrometry.^{[6][7][8][9]}

Expected Spectroscopic Signatures:

- **¹H NMR (Proton NMR):**
 - **α-Protons (4H):** The four protons on the carbons adjacent to the carbonyl group (positions 2 and 6) are expected to appear as a multiplet in the downfield region of the aliphatic spectrum, typically around δ 2.2-2.5 ppm. Their proximity to the electron-withdrawing carbonyl group causes this deshielding.^[6]
 - **Heptyl Chain Protons (15H):** The protons of the heptyl chain will appear as a series of overlapping multiplets between δ 0.8-1.6 ppm. The terminal methyl group (-CH₃) will be the most upfield signal, appearing as a triplet around δ 0.9 ppm.
 - **Other Cyclohexane Protons (5H):** The remaining protons on the cyclohexane ring will also resonate in the δ 1.2-2.0 ppm range, likely overlapping with the heptyl chain signals.
- **¹³C NMR (Carbon NMR):**

- Carbonyl Carbon (C=O): The most characteristic signal will be the ketone carbonyl carbon, which is expected to appear significantly downfield around δ 208-212 ppm.[6]
- α -Carbons: The two carbons adjacent to the carbonyl (C2 and C6) will appear around δ 40-45 ppm.
- Heptyl Chain & Ring Carbons: The remaining sp^3 hybridized carbons of the heptyl chain and the cyclohexane ring will resonate in the upfield region of δ 14-40 ppm. The terminal methyl carbon of the heptyl chain will be the most upfield signal, around δ 14 ppm.
- IR (Infrared) Spectroscopy:
 - C=O Stretch: A strong, sharp absorption band characteristic of a saturated ketone carbonyl stretch is expected between 1705-1725 cm^{-1} . [6] This is the most diagnostic peak in the IR spectrum.
 - C-H Stretch: Aliphatic C-H stretching vibrations from the cyclohexane and heptyl groups will be observed as multiple sharp peaks just below 3000 cm^{-1} , typically in the range of 2850-2960 cm^{-1} .
- Mass Spectrometry (MS):
 - Molecular Ion (M^+): The molecular ion peak should be observed at $m/z = 196$, corresponding to the molecular weight of the compound.
 - Fragmentation: Common fragmentation patterns for cyclic ketones include McLafferty rearrangement and alpha-cleavage. Expect to see significant fragments resulting from the loss of the heptyl chain or parts of it.

Safety, Handling, and Storage

4-Heptylcyclohexanone is classified as a hazardous chemical and requires careful handling to minimize risk. The following guidelines are based on available Safety Data Sheets (SDS) for similar compounds.[10][11][12][13]

Hazard Identification

- GHS Classification:

- Flammable Liquid (Category 3)[10][11]
- Acute Toxicity, Oral (Category 4)[10][11]
- Acute Toxicity, Dermal (Category 4)[10][11]
- Acute Toxicity, Inhalation (Category 4)[10][11]
- Skin Irritation (Category 2)[10][11]
- Serious Eye Damage (Category 1)[10][11]

Precautionary Measures

- Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[10][12] Use explosion-proof electrical and ventilating equipment.[10][11]
- Personal Protective Equipment (PPE):
 - Wear protective gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[10][12]
 - If ventilation is inadequate, use a certified respirator.
- Handling:
 - Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[10][11][12]
 - Ground and bond containers when transferring material to prevent static discharge.[10][11]
 - Avoid breathing vapors or mist.[10][11] Avoid contact with skin, eyes, and clothing.[12][14]
 - Wash hands thoroughly after handling.[10][11]
- Storage:
 - Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances and sources of ignition.[1][13][14]

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